2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid

説明

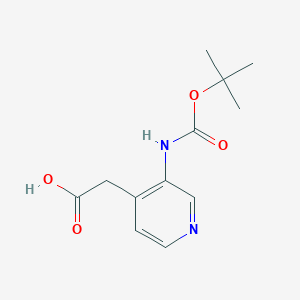

2-(3-((tert-Butoxycarbonyl)amino)ピリジン-4-イル)酢酸は、分子量252.27 g/mol、化学式C12H16N2O4の化合物です 。これは、塩基性複素環式有機化合物であるピリジンの誘導体であり、tert-ブトキシカルボニル(Boc)保護基を含んでいます。この化合物は、その独特の構造的特性により、有機合成および医薬品研究で頻繁に使用されます。

特性

分子式 |

C12H16N2O4 |

|---|---|

分子量 |

252.27 g/mol |

IUPAC名 |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-7-13-5-4-8(9)6-10(15)16/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16) |

InChIキー |

SKOWSXDCNKOWQZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)O |

製品の起源 |

United States |

準備方法

2-(3-((tert-Butoxycarbonyl)amino)ピリジン-4-イル)酢酸の合成は、通常、ピリジン環上のアミノ基をtert-ブトキシカルボニル基で保護することから始まります。これは、トリエチルアミンなどの塩基の存在下で、アミノピリジン誘導体をジ-tert-ブチルジカルボネート(Boc2O)と反応させることで達成できます。得られたBoc保護アミノピリジンは、次に塩基性条件下でブロモ酢酸と反応させ、最終生成物を得ます 。

化学反応の分析

科学研究への応用

2-(3-((tert-Butoxycarbonyl)amino)ピリジン-4-イル)酢酸は、科学研究でいくつかの用途があります。

科学的研究の応用

2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of peptides and other nitrogen-containing compounds.

Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biological molecules.

作用機序

類似化合物の比較

2-(3-((tert-Butoxycarbonyl)amino)ピリジン-4-イル)酢酸に似た化合物には、他のBoc保護アミノ酸やピリジン誘導体があります。例えば:

2-(2-((tert-Butoxycarbonyl)amino)ピリジン-4-イル)酢酸: この化合物は、ピリジン環上の置換パターンが異なる以外は、類似の構造をしています.

4-[(tert-Butoxycarbonyl)amino]フェニルボロン酸: 有機合成および医薬品研究で使用される別のBoc保護化合物です.

2-(3-((tert-Butoxycarbonyl)amino)ピリジン-4-イル)酢酸のユニークな点は、その特定の置換パターンと、アミノ基とカルボン酸基の両方の官能基の存在であり、これはさまざまな化学および生物学的な用途において汎用性の高い中間体となっています。

類似化合物との比較

Similar compounds to 2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid include other Boc-protected amino acids and pyridine derivatives. For example:

2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid: This compound has a similar structure but with a different substitution pattern on the pyridine ring.

4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Another Boc-protected compound used in organic synthesis and pharmaceutical research.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and carboxylic acid functional groups, which make it a versatile intermediate in various chemical and biological applications.

生物活性

2-(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid, also known by its chemical structure and CAS number 33814-94-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

- CAS Number : 33814-94-7

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 33814-94-7 |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. Specifically, this compound may act as an inhibitor for certain kinases, which are crucial in signaling pathways related to cancer and other diseases.

Inhibition Studies

A study demonstrated that derivatives of pyridine-based compounds exhibit significant inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK-3β), with IC50 values ranging from 10 to 1314 nM depending on the substituents attached to the amino group . This suggests that modifications in the structure can enhance or diminish biological activity.

Anticancer Properties

Recent investigations have focused on the anticancer potential of pyridine derivatives. For instance, one study highlighted that certain pyridine-based compounds displayed strong inhibitory effects on cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells . The observed IC50 values were significantly lower than those of traditional chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic window.

Cytotoxicity and Selectivity

The selectivity index of these compounds was notably high, with some showing a 20-fold difference in efficacy between cancerous and non-cancerous cells . This selectivity is crucial for minimizing side effects during treatment.

Case Studies

-

Study on MDA-MB-231 Cells :

- Objective : To evaluate the cytotoxic effects of pyridine derivatives.

- Findings : The compound exhibited potent inhibition of cell growth with an IC50 value significantly lower than standard treatments.

- : Suggests potential for use in targeted cancer therapies.

-

Pharmacokinetic Profile :

- Study Results : The compound demonstrated favorable pharmacokinetic properties with an oral bioavailability of approximately 31.8%, indicating effective absorption and systemic availability post-administration .

- Toxicity Assessment : No acute toxicity was noted in animal models at high doses (up to 2000 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。